(1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde
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Overview
Description
(1R,5S)-bicyclo[320]heptane-3-carbaldehyde is a bicyclic organic compound characterized by a unique structural framework This compound is notable for its rigid bicyclic structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions or other cyclization techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted bicycloheptane derivatives
Scientific Research Applications
(1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde involves its interaction with various molecular targets. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Comparison with Similar Compounds
- (1R,5S)-3-azabicyclo[3.2.0]heptane-3-carbonyl chloride
- (1R,5S)-3-oxabicyclo[3.2.0]heptane-2,4-dione
- (1R,5S)-3-ethylbicyclo[3.2.0]heptane-3-ene-6-one
Comparison: (1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde is unique due to its specific bicyclic structure and the presence of an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs, which may have different functional groups or structural variations.
Properties
IUPAC Name |
(1S,5R)-bicyclo[3.2.0]heptane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-6-3-7-1-2-8(7)4-6/h5-8H,1-4H2/t6?,7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNZWKBGYDKGCT-IEESLHIDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CC(C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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